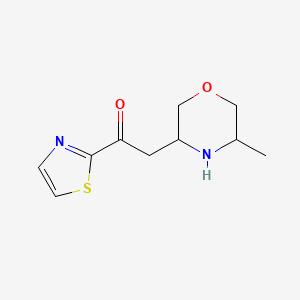

2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one

Description

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C10H14N2O2S/c1-7-5-14-6-8(12-7)4-9(13)10-11-2-3-15-10/h2-3,7-8,12H,4-6H2,1H3 |

InChI Key |

YLRYAFVFZNYZCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)CC(=O)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Methyl Group: The methyl group can be introduced via methylation using reagents like methyl iodide.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the Rings: The final step involves coupling the morpholine and thiazole rings through a suitable linker, often using a base-catalyzed reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving morpholine and thiazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The morpholine ring can mimic natural substrates, while the thiazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

1-(4-Chlorophenyl)-2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one

- Structure: Contains a chlorophenyl group and a thiazole-sulfanyl substituent (C₁₂H₁₀ClNOS₂; MW: 283.80 g/mol) .

- The sulfanyl (-S-) linker may increase metabolic stability but reduce solubility relative to the ethanone bridge.

- Applications : Marketed as a life science reagent (American Elements), suggesting utility in pharmaceutical or agrochemical research .

1-(1,3-Thiazol-2-yl)ethanone (2-Acetylthiazole)

- Structure: Simplest analogue with a thiazole-acetyl group (C₅H₅NOS; MW: 127.16 g/mol) .

- Key Differences: Lacks the morpholine ring, reducing steric bulk and polarity. The acetyl group is directly attached to the thiazole, limiting conformational flexibility compared to the ethanone-morpholine linkage.

- Synthesis : Prepared via direct acetylation of thiazole derivatives, a simpler route than the multi-step synthesis implied for the target compound .

1-(4-Substituted-Phenyl)-2-[(Oxadiazolyl)thio]ethan-1-one Derivatives

- Structure : Features oxadiazole-thioether and substituted phenyl groups (e.g., pyrimidinylthio-propyl substituents) .

- Key Differences: The oxadiazole ring (vs. morpholine) enhances aromaticity and may improve π-π stacking in biological targets. Thioether linkages could modulate redox activity compared to the ethanone bridge.

Dimethyl(oxo)-λ⁶-sulfanylidene-Based Ethanone Derivatives

- Structure : Includes compounds like 1f (C₁₁H₁₃ClO₂S; MW: 260.74 g/mol) with a chloromethylphenyl group and sulfoximide moiety .

- Key Differences :

- Characterization : Routinely analyzed via ¹H/¹³C NMR and DFT calculations, methodologies applicable to the target compound .

Comparative Analysis Table

Biological Activity

2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one is a synthetic organic compound characterized by a unique combination of a morpholine ring and a thiazole moiety. Its structural features suggest potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 226.30 g/mol. The presence of nitrogen and sulfur heteroatoms within its structure enhances its reactivity and potential interactions with biological systems .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. Studies have shown that 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one demonstrates effectiveness against various bacterial strains. For instance:

- E. coli : Inhibition zones were observed in agar diffusion tests.

- Staphylococcus aureus : The compound showed promising results in reducing bacterial growth.

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antifungal Activity

The antifungal properties of this compound have also been investigated. In vitro assays revealed that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger , indicating its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Effects

Preliminary studies on the anticancer activity of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one have shown that it can induce apoptosis in cancer cell lines. Notable effects were observed in:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis through caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may serve as a lead for developing novel anticancer therapies .

The biological activity of 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Receptor Modulation : It could modulate receptor activity in cancer cells, leading to altered signaling pathways.

Molecular docking studies support these hypotheses by demonstrating favorable binding affinities to target enzymes and receptors .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole exhibited enhanced antimicrobial properties when combined with morpholine structures. The study highlighted the importance of structural modifications in increasing potency against resistant strains .

- Anticancer Research : A recent investigation published in Cancer Letters explored the effects of thiazole-containing compounds on various cancer cell lines, revealing that modifications like those found in 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one lead to significant reductions in cell viability and increased apoptosis rates.

Q & A

Q. What are the key steps in synthesizing 2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions to integrate the thiazole and morpholine moieties. A common approach includes:

- Step 1: Functionalization of the thiazole ring via nucleophilic substitution or condensation reactions.

- Step 2: Coupling the thiazole intermediate with a 5-methylmorpholine derivative using a ketone-forming reaction (e.g., Friedel-Crafts acylation or cross-coupling catalysis).

- Purification: Recrystallization or column chromatography ensures high purity (>95%) .

Optimization Tips: - Control temperature (e.g., reflux in ethanol or THF) and pH to minimize side reactions.

- Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon backbone, with characteristic shifts for the thiazole (δ 7.5–8.5 ppm) and morpholine (δ 3.0–4.0 ppm) moieties .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., calculated 224.28 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks using SHELX software for refinement .

Advanced Research Questions

Q. How can computational tools like Multiwfn or molecular docking simulations enhance understanding of this compound’s reactivity and bioactivity?

Methodological Answer:

- Multiwfn Analysis: Evaluates electronic properties (e.g., electrostatic potential maps, frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attacks .

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites). For example, thiazole derivatives often inhibit kinases or proteases via π-π stacking or hydrogen bonding .

- MD Simulations: Assess binding stability under physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Solubility Adjustments: Optimize DMSO concentration or use β-cyclodextrin complexes to mitigate false negatives from poor solubility .

- Metabolic Stability Testing: Use liver microsomes or hepatocyte models to account for metabolic degradation discrepancies .

Q. How does the stereoelectronic profile of the morpholine ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Electronic Effects: The morpholine’s electron-rich oxygen enhances solubility but may reduce membrane permeability. LogP calculations (e.g., via ChemAxon) predict partitioning behavior .

- Conformational Analysis: NMR-derived NOE correlations or DFT-optimized structures reveal preferred ring puckering modes, impacting target engagement .

- Metabolism Studies: CYP450 isoform screening identifies oxidation hotspots (e.g., N-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.